Fmoc-3-(1-piperidinyl)-L-Ala-OH
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Overview
Description
Fmoc-3-(1-piperidinyl)-L-Ala-OH is a derivative of alanine, an amino acid, that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidinyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-piperidinyl)-L-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the piperidinyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The piperidinyl group is then introduced through a nucleophilic substitution reaction using piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(1-piperidinyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine or cyclohexylamine.
Substitution Reactions: Introduction of various functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: Modifications of the piperidinyl group or the alanine backbone.
Common Reagents and Conditions
Deprotection: Piperidine or cyclohexylamine in dimethylformamide (DMF) or dichloromethane (DCM).
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include deprotected alanine derivatives, substituted alanine derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
Fmoc-3-(1-piperidinyl)-L-Ala-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines and diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of Fmoc-3-(1-piperidinyl)-L-Ala-OH involves the protection and deprotection of the amino group of alanine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-OH: Lacks the piperidinyl group, making it less versatile in certain synthetic applications.
Boc-3-(1-piperidinyl)-L-Ala-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which requires different deprotection conditions.
Cbz-3-(1-piperidinyl)-L-Ala-OH: Uses a benzyloxycarbonyl (Cbz) protecting group, which is less commonly used in modern peptide synthesis.
Uniqueness
Fmoc-3-(1-piperidinyl)-L-Ala-OH is unique due to its combination of the Fmoc protecting group and the piperidinyl group. This combination provides stability during synthesis and allows for easy removal of the protecting group under mild conditions, making it highly suitable for solid-phase peptide synthesis.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
JTWRVOTWCIXEBZ-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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